molecular formula C9H10Cl2FNO B15327872 (R)-7-Chloro-6-fluorochroman-4-amine hydrochloride

(R)-7-Chloro-6-fluorochroman-4-amine hydrochloride

Cat. No.: B15327872
M. Wt: 238.08 g/mol
InChI Key: HTXHPUHLDBKQTM-DDWIOCJRSA-N
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Description

®-7-Chloro-6-fluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Chloro-6-fluorochroman-4-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Formation of Chroman Ring: The precursor undergoes a cyclization reaction to form the chroman ring structure.

    Introduction of Chlorine and Fluorine: Chlorine and fluorine atoms are introduced into the chroman ring through halogenation reactions.

Industrial Production Methods

Industrial production of ®-7-Chloro-6-fluorochroman-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-7-Chloro-6-fluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce a variety of functionalized chroman compounds.

Scientific Research Applications

®-7-Chloro-6-fluorochroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-7-Chloro-6-fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • ®-Chroman-4-amine hydrochloride
  • 7-Chloro-6-fluorochroman-4-one
  • 6-Fluoro-7-chlorochroman-4-amine

Uniqueness

®-7-Chloro-6-fluorochroman-4-amine hydrochloride is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms, along with the amine group, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of ®-7-Chloro-6-fluorochroman-4-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10Cl2FNO

Molecular Weight

238.08 g/mol

IUPAC Name

(4R)-7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9ClFNO.ClH/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9;/h3-4,8H,1-2,12H2;1H/t8-;/m1./s1

InChI Key

HTXHPUHLDBKQTM-DDWIOCJRSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)F)Cl.Cl

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)Cl.Cl

Origin of Product

United States

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